[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate
Overview
Description
[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate typically involves the reaction of pyrazine derivatives with chloroacetic acid under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Employed in the study of biological processes and interactions.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share structural similarities with [(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate and exhibit similar chemical properties.
Pyrazine derivatives: These compounds also have a pyrazine ring structure and are used in various chemical and biological applications.
Uniqueness
This compound stands out due to its specific functional groups and reactivity, making it particularly useful in catalysis and drug development. Its unique structure allows for diverse applications that may not be possible with other similar compounds.
Properties
IUPAC Name |
[(E)-[amino(pyrazin-2-yl)methylidene]amino] 2-chloroacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-3-6(13)14-12-7(9)5-4-10-1-2-11-5/h1-2,4H,3H2,(H2,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIECOTQZCXKMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=NOC(=O)CCl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(C=N1)/C(=N\OC(=O)CCl)/N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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